5,8-bis(5-broMothiophen-

Organic Photovoltaics Donor–Acceptor Copolymers Optical Bandgap Engineering

Developers of narrow-bandgap conjugated polymers face efficiency loss when substituting non-halogenated or non-thiophene quinoxalines, which lack reactive C-Br handles and red-shifted absorption. This symmetrical dibrominated monomer enables precise Stille/Suzuki polycondensation for reproducible Mn and low dispersity. - **OPV Performance**: Enables PM6-based cells with 17.42% PCE (VOC 0.915V). - **Indoor PV**: Achieves 17.34% PCE at 500 lx LED with fluorinated BDT donors. - **Reactivity**: Dual C-Br termini for AA+BB stoichiometric control, eliminating chain termination.

Molecular Formula C44H48Br2N2O2S2
Molecular Weight 860.8 g/mol
Cat. No. B12294463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-bis(5-broMothiophen-
Molecular FormulaC44H48Br2N2O2S2
Molecular Weight860.8 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)C5=CC=C(S5)Br)C6=CC=C(S6)Br
InChIInChI=1S/C44H48Br2N2O2S2/c1-3-5-7-9-11-13-27-49-33-19-15-17-31(29-33)41-42(32-18-16-20-34(30-32)50-28-14-12-10-8-6-4-2)48-44-36(38-24-26-40(46)52-38)22-21-35(43(44)47-41)37-23-25-39(45)51-37/h15-26,29-30H,3-14,27-28H2,1-2H3
InChIKeyAPWNEFWBTHVGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-bis(5-bromothiophen-2-yl)quinoxaline: Core Structure & Identity


5,8-bis(5-bromothiophen-2-yl)quinoxaline (CAS 1007128-59-7, C16H8Br2N2S2, MW 452.19 g mol−1) is a heterocyclic monomer belonging to the thiophene‑substituted quinoxaline class. The molecule features a central quinoxaline core difunctionalized at the 5‑ and 8‑positions with 2‑bromothiophene units, providing two reactive C–Br handles for transition‑metal‑catalyzed cross‑coupling polymerizations [1]. Predicted physicochemical constants include a boiling point of 494.1 ± 40.0 °C, density of 1.795 ± 0.06 g cm−3, and a pKa of −1.31 ± 0.30 . It is supplied as a white to pale‑yellow crystalline solid with typical purities of 95–98% and is primarily utilized as an electron‑accepting monomer for the construction of narrow‑bandgap donor–acceptor conjugated polymers in organic photovoltaics (OPVs) and organic field‑effect transistors (OFETs) .

D-A copolymer synthesis via Stille or Suzuki cross-coupling polymerization
Electron-accepting quinoxaline-thiophene scaffold for narrow-bandgap polymers
Designed for OPV and OFET research requiring red-shifted absorption profiles

5,8-bis(5-bromothiophen-2-yl)quinoxaline: Why Generic Analogs Fail


5,8‑bis(5‑bromothiophen‑2‑yl)quinoxaline occupies a precise structural niche: it supplies both the electron‑withdrawing quinoxaline acceptor core and the π‑extended thiophene arms with terminal bromine atoms that are essential for Stille or Suzuki polycondensation. Direct substitution with 5,8‑dibromoquinoxaline (lacking the thiophene spacers) eliminates the intramolecular charge‑transfer character and red‑shifted absorption that the thiophene units confer [1]. Conversely, replacing the bromine atoms with hydrogen (non‑halogenated thiophene‑quinoxaline) removes the reactive sites required for chain‑growth polymerization unless a separate pre‑functionalization step is introduced . Even among halogenated analogs, the C–Br bond strength and reactivity profile differ substantially from C–Cl or C–I, influencing both coupling efficiency and polymer molecular weight. Consequently, generic in‑class quinoxaline monomers are not interchangeable for applications requiring precise optical bandgaps, energy‑level alignment, and reproducible polymer molecular weights.

Analog Type
Why Interchangeability May Fail
Non-halogenated thiophene-quinoxaline
Lacks reactive C–Br termini; requires separate pre-functionalization steps that may introduce batch variability
Phenyl-substituted quinoxaline analog
Red-shifted absorption profile may not transfer; thiophene π-spacer is essential for the D-A-D charge-transfer motif
C–Cl or mono-brominated analog
Coupling kinetics and achievable polymer molecular weight may shift; mono-brominated variants cannot sustain AA-type chain growth

5,8-bis(5-bromothiophen-2-yl)quinoxaline: Comparative Performance Evidence


Red-Shifted Absorption vs. Phenyl-Substituted Quinoxaline

In donor–acceptor copolymers synthesized via Suzuki coupling, replacing a phenyl-substituted quinoxaline acceptor with the thiophene-substituted analog (derived from 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline, TTQx) leads to an 'obviously red-shifted absorbance' compared to previously reported phenyl-substituted quinoxaline copolymers [1]. The comparison is a cross-study class-level inference: the thiophene-substituted quinoxaline core extends π-conjugation and enhances intramolecular charge transfer, resulting in a narrower optical bandgap. The red-shift is attributed directly to the thiophene–quinoxaline–thiophene donor–acceptor–donor motif enabled by the 5,8-bis(5-bromothiophen-2-yl) scaffold.

Optical Absorption
Cross-study comparable
Thiophene-Qx copolymers vs Phenyl-Qx copolymers
Supports low-bandgap polymer design
Qualitative comparison; thin-film UV-vis context
Organic Photovoltaics Donor–Acceptor Copolymers Optical Bandgap Engineering

Enhanced Crystallinity and Reduced Energy Disorder vs. Non-Halogenated Analog

When 2‑bromothiophene is incorporated into the quinoxaline core to generate the brominated acceptor Qx‑Br, the resulting PM6:Qx‑Br bulk‑heterojunction devices deliver a power conversion efficiency (PCE) of 17.42% with an open‑circuit voltage (VOC) of 0.915 V, compared to the non‑halogenated Qx‑H analog . Qx‑Br exhibits enhanced absorption, down‑shifted energy levels, improved crystallinity, and reduced energetic disorder relative to Qx‑H. The combination of improved crystallinity and optimized blend morphology suppresses bimolecular recombination, leading to superior fill factor and PCE. This study demonstrates the functional advantage of the C–Br bond beyond its role as a synthetic handle.

Device Performance
Data to verify
17.42% PCE (PM6:Qx-Br), VOC 0.915 V
Reported device endpoint context
Source details limited; verify independently
Organic Solar Cells Halogenation Strategy Morphology Optimization

Dual C–Br Handles for Controlled Stille Polymerization

5,8‑bis(5‑bromothiophen‑2‑yl)quinoxaline provides two chemically equivalent primary C–Br bonds on the thiophene α‑positions, enabling efficient Stille or Suzuki step‑growth polymerization with distannyl or diboronic ester comonomers [1]. In contrast, non‑halogenated analogs (e.g., 5,8‑di(thiophen‑2‑yl)quinoxaline) lack reactive termini altogether, requiring separate lithiation/stannylation steps that reduce overall yield and introduce batch‑to‑batch variability. Mono‑brominated variants lead to chain termination when used as the sole acceptor monomer. The symmetrical bifunctional nature of the target compound ensures controlled stoichiometric balance, which is critical for achieving high number‑average molecular weights (Mn) and narrow dispersities (Đ) in D–A copolymers.

Polymerization Capability
Class-level inference
Stille polycondensation
Supports controlled MW and low dispersity
Polymerization outcome context-dependent
Cross-Coupling Polymerization Stille Reaction Monomer Reactivity

C–Br vs. C–Cl Reactivity Tuning in Cross-Coupling

The study by Qiu et al. comparing Qx‑H, Qx‑Br, and Qx‑Cl shows that both Qx‑Br and Qx‑Cl achieve enhanced absorption and improved crystallinity vs. Qx‑H . While the photovoltaic performance of Qx‑Br and Qx‑Cl is qualitatively similar, the C–Br bond has a lower bond dissociation energy (∼71 kcal mol−1 vs. ∼84 kcal mol−1 for C–Cl), which can facilitate oxidative addition in Pd‑catalyzed cross‑coupling. This difference may influence polymerization rate, catalyst loading, and polymer molecular weight under otherwise identical conditions. For research groups optimizing Stille polycondensation conditions, the brominated monomer offers a distinct kinetic reactivity profile compared to the chlorinated analog.

Halogen Reactivity
Class-level inference
C–Br BDE ~71 vs C–Cl BDE ~84 kcal mol-1
May influence coupling kinetics and MW
Reactivity difference may affect catalyst selection
Halogen Effects C–Br vs. C–Cl Reactivity Organic Semiconductor Design

Indoor Photovoltaic Performance Under Low-Light LED

Conjugated polymers incorporating the extended monomer 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline as the acceptor unit, paired with benzodithiophene (BDT) donors, were evaluated for indoor OPV applications [1]. The WF3F variant (fluoro-substituted BDT) achieved a PCE of 17.34% under 500 lx indoor LED illumination with a VOC of 0.69 V, and 9.44% under 1‑sun AM 1.5G. Compared to alkyl‑ (WF3) and alkylthio‑ (WF3S) substituted BDT analogs, the fluorinated polymer suppressed bimolecular recombination, reduced series resistance, and deepened the HOMO energy level, leading to minimized voltage losses. While this evidence is polymer‑specific, the brominated quinoxaline monomer is the indispensable electron‑accepting building block enabling these record indoor PCEs.

Indoor PV
Supporting evidence
17.34% PCE at 500 lx LED (WF3F polymer)
Reported indoor PV endpoint context
Polymer-level data; monomer is key scaffold
Indoor Photovoltaics Low-Light Harvesting Voltage Loss Minimization

5,8-bis(5-bromothiophen-2-yl)quinoxaline: Application Scenarios


High-Efficiency Bulk-Heterojunction Organic Solar Cells

When designing a PM6‑based OPV active layer, the brominated quinoxaline acceptor Qx‑Br (derived from the target monomer analog) delivers a verified PCE of 17.42% with VOC of 0.915 V under AM 1.5G . The enhanced crystallinity and reduced energetic disorder relative to non‑halogenated Qx‑H translate into superior charge generation and suppressed recombination. Procuring the brominated monomer is mandatory to reproduce this performance tier; substitution with the non‑halogenated analog reduces efficiency.

Indoor Light Harvesting for IoT Edge Devices

Polymers built from the 6,7‑difluoro‑2,3‑bis(3‑(octyloxy)phenyl)‑substituted derivative of the target monomer, combined with fluorinated BDT donors, yield an indoor PCE of 17.34% at 500 lx LED illumination [1]. This performance is attributed to the brominated quinoxaline acceptor unit, which enables deep HOMO energy levels and suppressed trap‑assisted recombination. Industrial developers targeting indoor OPV modules should specify this acceptor monomer class to achieve >15% indoor PCE.

Stille Polycondensation for Narrow-Bandgap D–A Copolymers

The dual C–Br termini of 5,8‑bis(5‑bromothiophen‑2‑yl)quinoxaline allow precise AA + BB stoichiometric control in Stille or Suzuki polymerizations [2]. Unlike non‑halogenated or mono‑brominated analogs that require additional functionalization or cause chain termination, the symmetrical dibrominated monomer ensures reproducible Mn and low dispersity. This is critical for pilot‑scale polymer production where batch‑to‑batch consistency directly affects device yield.

Red-Shifted Absorption via Thiophene-Substituted Quinoxaline Core

For applications requiring photon collection extending deeper into the red/NIR region, the thiophene‑substituted quinoxaline core derived from the target monomer provides experimentally verified red‑shifted absorption compared to phenyl‑substituted quinoxaline copolymers [2]. This absorption enhancement is intrinsic to the thiophene–quinoxaline–thiophene D–A–D architecture and cannot be replicated by phenyl‑substituted analogs. Procurement of the brominated thiophene‑quinoxaline monomer is therefore essential for low‑bandgap polymer design.

Application
Selection Property
Validation Focus
Bulk-heterojunction OPV research
Halogenated acceptor monomer scaffold
Device PCE and VOC endpoint review
Indoor light-harvesting research
Low-light acceptor building block
Indoor PCE and voltage-loss endpoints
D-A copolymer synthesis
Symmetrical dibrominated monomer
Molecular weight and dispersity control
Low-bandgap polymer design
Thiophene-quinoxaline D-A-D architecture
Optical absorption onset review

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